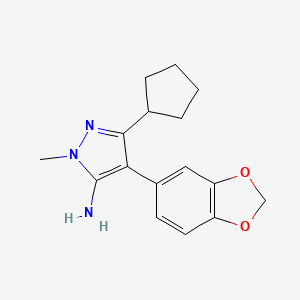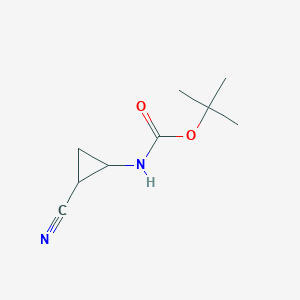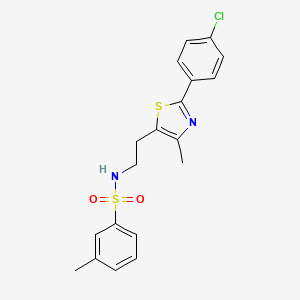
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a thiazole ring (a type of heterocyclic compound), a sulfonamide group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole ring and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and therefore more soluble in water .科学的研究の応用
Synthesis and Characterization
- Synthesis and Electrochemical Properties: Novel metallophthalocyanines derivatives were synthesized, including compounds with peripheral functionalization, demonstrating applications in materials science, particularly in electrochemical devices and sensors. These compounds exhibit unique redox behaviors and have potential use in the development of novel electrochemical sensors and devices due to their reversible electrochemical properties (Kantekin et al., 2015).
Biological Activities
Antibacterial and Antifungal Activities
Several sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising activity against anaerobic Gram-positive bacteria strains, indicating their potential as new antibacterial agents (Sławiński et al., 2013).
Inhibition of Carbonic Anhydrase Isozymes and Anticancer Activity
Sulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isozymes, which are associated with various diseases including cancer. Some compounds exhibited significant inhibitory potency and selectivity towards tumor-associated isozymes, alongside notable anticancer activity against human tumor cell lines (Żołnowska et al., 2018).
Optical and Material Applications
- Optical Properties: The synthesis of functionally substituted compounds has revealed moderate to high fluorescence quantum yields, suggesting their potential application as invisible ink dyes or in optical devices (Bogza et al., 2018).
Electropolymerization and Material Functionalization
- Electropolymerization in Material Science: Studies have explored the electropolymerization of derivatives in the presence of sulfonate, which plays a role in the development of novel polymeric materials with specific properties. Such research contributes to advancements in materials science, particularly in creating polymers with desired electrical or surface properties (Lima et al., 1998).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRDMUBOVTAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

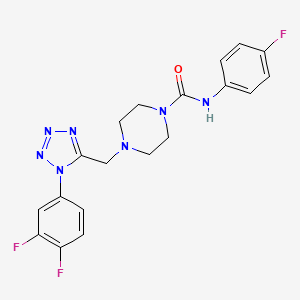
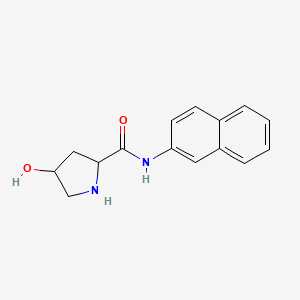
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine;hydrochloride](/img/no-structure.png)
![4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2418217.png)
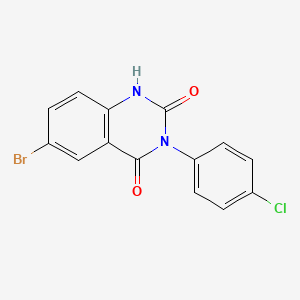
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2418220.png)
![8-allyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418223.png)
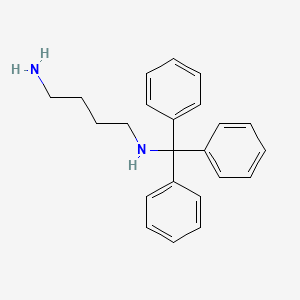
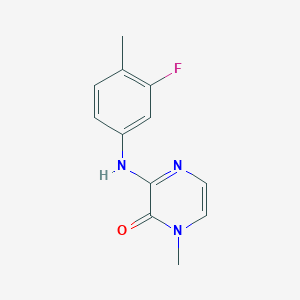
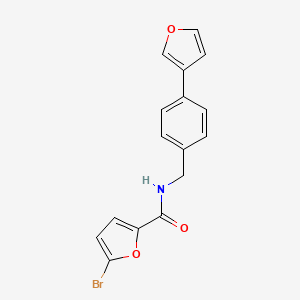
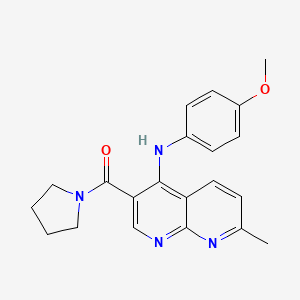
![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2418232.png)
